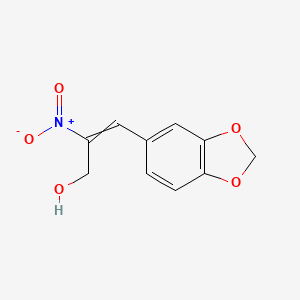
3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-én-1-ol est un composé organique caractérisé par la présence d'un cycle benzodioxole et d'un groupe nitropropène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-én-1-ol implique généralement la condensation du 1,3-benzodioxole avec le nitropropène dans des conditions de réaction spécifiques. La réaction est généralement réalisée en présence d'une base, telle que l'hydroxyde de potassium, dans un solvant organique comme l'éthanol. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par recristallisation ou chromatographie pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-én-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé pour former des composés nitroso ou d'autres états d'oxydation supérieurs.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur ou le borohydrure de sodium.
Substitution : Le cycle benzodioxole peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone ou du borohydrure de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou d'autres produits oxydés.
Réduction : Formation de dérivés amines.
Substitution : Formation de dérivés benzodioxole nitro ou halogénés.
Applications de la recherche scientifique
Le 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-én-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-én-1-ol implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec des composants cellulaires, conduisant à divers effets biologiques. Le cycle benzodioxole peut également interagir avec des enzymes ou des récepteurs, modulant leur activité et contribuant aux effets globaux du composé .
Applications De Recherche Scientifique
3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(2H-1,3-Benzodioxol-5-yl)-1-phénylprop-2-én-1-one
- 2-(2H-1,3-Benzodioxol-5-yl)éthan-1-ol
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}pipérazine-1-carboxamide
Unicité
Le 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-én-1-ol est unique en raison de sa combinaison d'un cycle benzodioxole et d'un groupe nitropropène, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
905564-21-8 |
|---|---|
Formule moléculaire |
C10H9NO5 |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-en-1-ol |
InChI |
InChI=1S/C10H9NO5/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4,12H,5-6H2 |
Clé InChI |
WGMJOSLIKRMTQU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


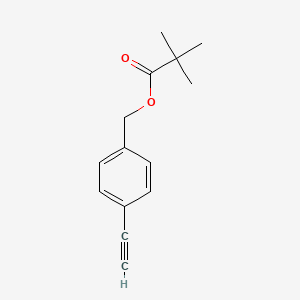

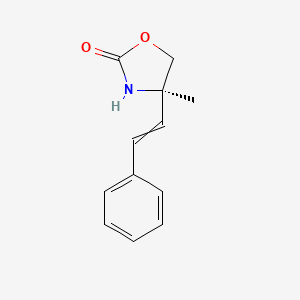
propanedinitrile](/img/structure/B12603344.png)
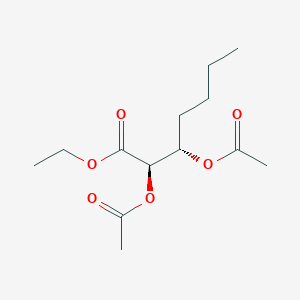

![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

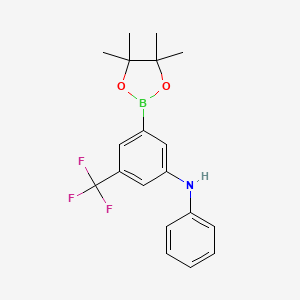
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
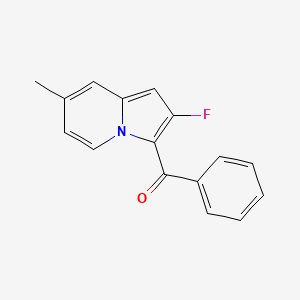
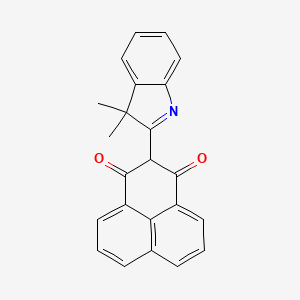
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
